REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Mg]Br)=[CH:5][CH:4]=1.BrC1C=CC(OC)=CC=1.[Mg].Cl.Br[C:23]1[CH:28]=[CH:27][N:26]=[CH:25][CH:24]=1>O1CCCC1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl-].[Cl-].[Ni+2].C(OC)(C)(C)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:23]2[CH:28]=[CH:27][N:26]=[CH:25][CH:24]=2)=[CH:5][CH:4]=1 |f:3.4,6.7.8.9.10|
|
Name
|
4-methoxyphenylmagnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)[Mg]Br
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=NC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ni+2]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 60 min at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
exothermic reaction sets in and the temperature of the mixture
|
Type
|
TEMPERATURE
|
Details
|
is maintained between 50 and 60° C. throughout the rest of the addition
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a residue which
|
Type
|
EXTRACTION
|
Details
|
extracted with hydrochloric acid (3×300 mL of 5M)
|
Type
|
WASH
|
Details
|
The combined extracts are washed (t-butylmethylether)
|
Type
|
EXTRACTION
|
Details
|
extracted with t-butylmethylether (4×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield the crude product which
|
Type
|
CUSTOM
|
Details
|
is purified by recrystallisation from t-butylmethylether-cyclohexane
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |